molecular formula C15H12N2O3S2 B2934588 2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid CAS No. 736948-76-8

2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid

Cat. No.: B2934588
CAS No.: 736948-76-8
M. Wt: 332.39
InChI Key: TZHJEYKMHGLAGJ-UHFFFAOYSA-N
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Description

2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid is a heterocyclic compound containing a pyrimidine ring fused with a thiophene ring. This compound is part of a class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid typically involves the following steps:

  • Formation of the Pyrimidine Core: : The pyrimidine ring is constructed using a cyclization reaction, often involving the condensation of a β-keto ester with guanidine.

  • Introduction of the Thiophene Ring: : The thiophene ring is introduced through a [3+3] or [4+2] cyclization process, which involves the reaction of a suitable precursor with a sulfur-containing reagent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the thiol group to a sulfonic acid or sulfoxide.

  • Reduction: : Reduction reactions can reduce the pyrimidine ring or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Sulfonic acids, sulfoxides, and sulfones.

  • Reduction: : Reduced pyrimidines and other reduced derivatives.

  • Substitution: : A wide range of functionalized derivatives depending on the substituent used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : Investigated for its biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

  • Medicine: : Potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

  • Industry: : Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both pyrimidine and thiophene rings. Similar compounds include other thieno[2,3-d]pyrimidines and related heterocyclic compounds. These compounds may have similar biological activities but differ in their chemical structure and specific applications.

List of Similar Compounds

  • Thieno[2,3-d]pyrimidines

  • Thiazolo[3,2-d]pyrimidines

  • Pyrimido[1,2-a]thiazoles

  • Pyrimido[1,2-a]benzothiazoles

Properties

IUPAC Name

2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c18-12(19)8-21-7-11-16-14(20)13-10(6-22-15(13)17-11)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHJEYKMHGLAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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